molecular formula C18H20N4O2 B2627653 6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320223-72-9

6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2627653
CAS No.: 2320223-72-9
M. Wt: 324.384
InChI Key: XDVALDMNYIASRC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a pyridine-2-carbonyl group, and a piperidin-4-yl group, all connected to a dihydropyridazin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Pyridine-2-Carbonyl Group Introduction: The pyridine-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction using pyridine-2-carbonyl chloride and an appropriate aromatic compound.

    Piperidin-4-yl Group Formation: The piperidin-4-yl group can be synthesized through a reductive amination reaction involving a suitable ketone and piperidine.

    Dihydropyridazin-3-one Core Formation: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazin-3-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups and structural features.

    Pyridine-2-carbonyl derivatives: Similar in having the pyridine-2-carbonyl group but differ in other structural aspects.

    Piperidin-4-yl derivatives: Share the piperidin-4-yl group but vary in other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17-7-6-15(13-4-5-13)20-22(17)14-8-11-21(12-9-14)18(24)16-3-1-2-10-19-16/h1-3,6-7,10,13-14H,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVALDMNYIASRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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